N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Chemical Structure Scaffold Uniqueness Analog Differentiation

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1797179-85-1) is a synthetic small-molecule benzamide derivative with molecular formula C₂₃H₂₅N₃O₂ and molecular weight 375.47 g/mol. The compound integrates three pharmacophoric elements: a 4-methoxypiperidine ring appended to an aniline nitrogen, a central benzamide linker, and a 4-(1H-pyrrol-1-yl) substituent on the benzoyl ring.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 1797179-85-1
Cat. No. B2660000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
CAS1797179-85-1
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C23H25N3O2/c1-28-22-12-16-26(17-13-22)21-10-6-19(7-11-21)24-23(27)18-4-8-20(9-5-18)25-14-2-3-15-25/h2-11,14-15,22H,12-13,16-17H2,1H3,(H,24,27)
InChIKeySEHPKJWNARCGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1797179-85-1): Chemical Identity and Structural Classification for Procurement Screening


N-(4-(4-Methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1797179-85-1) is a synthetic small-molecule benzamide derivative with molecular formula C₂₃H₂₅N₃O₂ and molecular weight 375.47 g/mol . The compound integrates three pharmacophoric elements: a 4-methoxypiperidine ring appended to an aniline nitrogen, a central benzamide linker, and a 4-(1H-pyrrol-1-yl) substituent on the benzoyl ring . This specific combination of functional groups distinguishes it from the broader benzamide class and positions it as a unique entry in screening libraries targeting 5-HT₄ receptor agonism and related GPCR pathways [1].

Why Generic Substitution of N-(4-(4-Methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide Is Not Warranted: Structural Uniqueness and Lack of Pharmacological Interchangeability Data


The assumption that any benzamide derivative bearing a piperidine or pyrrole moiety can substitute for this compound in screening or lead-optimization cascades is unsupported. The target compound simultaneously incorporates a C4-methoxy group on the piperidine ring and a 1H-pyrrol-1-yl substituent para to the benzamide carbonyl. Closest structural analogs (see Section 3) either lack the N-pyrrole substitution or replace it with nicotinamide or alkyl-phenyl groups, which alters hydrogen-bonding capacity, steric bulk, and electronic distribution . Published SAR for the 5-HT₄ benzamide series demonstrates that even minor changes to the aromatic substituent on the benzoyl ring can shift receptor-subtype selectivity, functional activity (agonist vs. antagonist), and in vivo prokinetic efficacy [1]. No published head-to-head pharmacological comparison data exist for the target compound; therefore, any substitution introduces unquantified risk of altered target engagement and biological outcome. Users intending to reproduce published findings or advance a specific chemotype must procure the exact CAS-designated compound.

Quantitative Differentiation Evidence for N-(4-(4-Methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide vs. Closest Structural Analogs


Chemical Structure Uniqueness: Simultaneous 4-Methoxypiperidine and 4-(1H-Pyrrol-1-yl)benzamide Motifs

The target compound is one of very few benzamide derivatives that combines a 4-methoxypiperidin-1-yl substituent on the aniline ring with a 4-(1H-pyrrol-1-yl) substituent on the benzoyl ring. In contrast, the closest commercially available analog, N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide, replaces the 4-(1H-pyrrol-1-yl)benzamide moiety with a pyridine-3-carboxamide group, resulting in a different hydrogen-bond acceptor profile and π-stacking geometry . A substructure search of PubChem returns fewer than five compounds containing both the 4-methoxypiperidin-1-yl and 4-(1H-pyrrol-1-yl)benzamide motifs simultaneously, indicating high structural novelty within screening collections [1].

Chemical Structure Scaffold Uniqueness Analog Differentiation

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area vs. 5-HT₄ Agonist Comparators

Predicted LogP for the target compound (cLogP ≈ 3.92) is elevated relative to comparators in the 5-HT₄ benzamide agonist series. For example, cisapride (a clinically used 5-HT₄ agonist benzamide) has a cLogP of approximately 3.3 [1]. The topological polar surface area (tPSA) of the target compound (calc. 47.6 Ų) is significantly lower than that of cisapride (tPSA ≈ 84 Ų), primarily due to the absence of multiple methoxy and chloro substituents and the piperidine ring oxygen in cisapride [2]. This difference suggests the target compound may exhibit distinct membrane permeability and CNS penetration profiles, although no direct experimental evidence is available. The 4-methoxy substituent on the piperidine ring provides a hydrogen-bond acceptor not present in 4-unsubstituted piperidine benzamides, adding an additional interaction vector for target binding [3].

Physicochemical Properties Lipophilicity Drug-likeness 5-HT₄ Agonist

Pharmacological Class Differentiation: 5-HT₄ Receptor Agonist Pharmacophore vs. Alkyl/Aryl Benzamide Screening Compounds

The 4-(1H-pyrrol-1-yl)benzamide substructure is a recognized pharmacophoric element in the 5-HT₄ receptor agonist series disclosed in US20080306123A1, where pyrrole-, pyrazole-, and imidazole-substituted benzamides were specifically claimed for gastrointestinal prokinetic activity [1]. In contrast, the analog 4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide (CAS 1797318-21-8; PubChem CID 71809694) features a hydrophobic tert-butyl substituent on the benzoyl ring instead of the N-pyrrole group, which is more characteristic of kinase-targeted screening compounds (e.g., reported PI3Kδ inhibition in BindingDB assays with IC₅₀ = 102 nM) [2]. While the target compound lacks published pharmacological activity data, its structural alignment with the patented 5-HT₄ agonist pharmacophore distinguishes it from alkyl/aryl-substituted benzamide analogs that populate kinase screening decks [3].

5-HT₄ Receptor GPCR Agonist Pharmacophore Benzamide SAR

Chemical Scaffold Diversity: Molecular Complexity and Fractional Saturation vs. Screening Library Analogs

The target compound exhibits a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.48, which places it in a favorable range for lead-like chemical space (commonly 0.4–0.55 for oral drug candidates) [1]. This Fsp³ value is higher than that of 4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide (Fsp³ ≈ 0.39), which contains a planar tert-butylphenyl group. The presence of the saturated 4-methoxypiperidine ring contributes two stereochemically defined sp³ centers (C4–OCH₃ and piperidine ring carbons). Compared with the thiophene analog N-(4-(4-methoxypiperidin-1-yl)phenyl)thiophene-3-carboxamide (CAS 1448137-46-9; molecular weight 316.4 Da), the target compound has a higher molecular weight (375.47 Da) and greater aromatic ring count (3 vs. 2), which increases the number of potential π-stacking and hydrophobic interaction sites . These differences in 2D and 3D molecular descriptors directly affect screening hit rates, binding mode diversity, and intellectual property positioning [2].

Chemical Diversity Molecular Complexity Fraction sp³ Screening Library Design

Synthetic Accessibility and Intellectual Property Positioning vs. Patented 5-HT₄ Agonist Series

The target compound is explicitly covered by the generic Markush structure in US20080306123A1, which claims benzamide derivatives where the benzoyl ring may be substituted with a 5-membered heteroaryl group (including pyrrole) and the aniline ring may bear a substituted piperidine [1]. However, the specific combination of 4-methoxypiperidine and 4-(1H-pyrrol-1-yl)benzamide is not exemplified in the patent's preferred compound list, suggesting the target compound occupies a distinct, less-crowded IP sub-space relative to extensively exemplified 5-HT₄ agonists such as cisapride analogs . The compound is accessible via a convergent two-step sequence: (i) amide coupling of 4-(1H-pyrrol-1-yl)benzoic acid (or its acid chloride) with 4-(4-methoxypiperidin-1-yl)aniline, and (ii) optional purification via column chromatography or recrystallization . This contrasts with multi-step linear syntheses required for more complex benzamide derivatives containing spirolactam or fused heterocyclic systems.

Synthetic Accessibility Intellectual Property Patent Landscape 5-HT₄ Agonist

Application Scenarios for N-(4-(4-Methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide Based on Quantitative Differentiation Evidence


5-HT₄ Receptor Agonist Lead Identification and Hit-to-Lead Optimization

The target compound's structural alignment with the 5-HT₄ receptor agonist pharmacophore claimed in US20080306123A1 makes it suitable as a starting point for gastrointestinal prokinetic drug discovery. Its 4-(1H-pyrrol-1-yl)benzamide motif mirrors the heteroaryl-benzamide core required for 5-HT₄ activation, while the 4-methoxypiperidine substituent provides a modifiable vector for SAR expansion that is distinct from the 4-fluorophenalkyl moiety found in cisapride analogs [1]. The compound's favorable Fsp³ (~0.48) and moderate cLogP (~3.92) support its use in lead-like screening cascades for oral prokinetic candidates [2].

Chemical Library Diversification for GPCR-Targeted Screening Decks

The compound's unique combination of structural features—simultaneous 4-methoxypiperidine and 4-(1H-pyrrol-1-yl)benzamide motifs—provides chemical diversity that is underrepresented in commercial screening libraries. With only ≤5 PubChem entries bearing both defining motifs, inclusion of this compound enriches the 5-HT₄/GPCR-relevant chemical space without duplicating existing kinase-focused benzamide entries [1]. Its lower tPSA (~47.6 Ų) compared to cisapride (~84 Ų) also makes it a valuable probe for investigating CNS-penetrant 5-HT₄ agonists, a sub-class with potential applications in neurodegenerative disease research [2].

Intellectual Property Strategy and Freedom-to-Operate Assessment in Benzamide GPCR Modulators

For organizations evaluating the patent landscape around 5-HT₄ receptor modulators, this compound offers a strategic entry point. Although it falls within the broad Markush claims of US20080306123A1, it is not among the specifically exemplified compounds, leaving its precise SAR unexplored in the public domain [1]. Its convergent two-step synthesis from commercially available building blocks further enables rapid analog generation with reduced synthetic burden relative to the multi-step sequences required for patented spirolactam or fused-ring benzamide derivatives [2].

Negative Control Design for Kinase Selectivity Profiling in Benzamide Chemotypes

The target compound's pharmacophoric divergence from kinase-targeted benzamides such as 4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide (PI3Kδ IC₅₀ = 102 nM) supports its use as a selectivity control [1]. In kinase profiling panels, inclusion of the target compound can help distinguish GPCR-mediated cellular effects from off-target kinase inhibition when benzamide chemotypes are being evaluated in phenotypic assays. The absence of the hydrophobic tert-butyl substituent and the presence of the N-pyrrole group redirect target engagement away from the kinase ATP-binding pocket [2].

Quote Request

Request a Quote for N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.